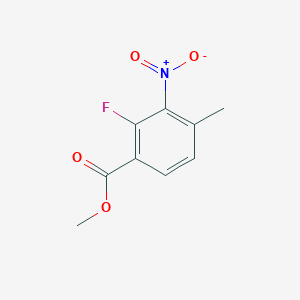
Methyl 2-fluoro-4-methyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluoro-4-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-4-methyl-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-fluoro-4-methylbenzoate. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-fluoro-4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Methyl 2-fluoro-4-methyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-fluoro-4-methyl-3-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-4-methyl-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those requiring specific functional groups for biological activity.
Material Science: It may be used in the synthesis of materials with specific properties, such as polymers or coatings.
Chemical Research: The compound is used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of methyl 2-fluoro-4-methyl-3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring. The fluorine atom also influences the compound’s reactivity due to its electronegativity. These factors contribute to the compound’s behavior in various chemical reactions, such as nucleophilic aromatic substitution and reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-fluoro-3-nitrobenzoate: Similar structure but with the nitro group in a different position.
Methyl 4-fluoro-3-nitrobenzoate: Similar structure with the fluorine and nitro groups in different positions.
Methyl 2-methyl-3-nitrobenzoate: Similar structure but without the fluorine atom.
Uniqueness
Methyl 2-fluoro-4-methyl-3-nitrobenzoate is unique due to the specific arrangement of its substituents on the benzene ring
Eigenschaften
Molekularformel |
C9H8FNO4 |
|---|---|
Molekulargewicht |
213.16 g/mol |
IUPAC-Name |
methyl 2-fluoro-4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-4-6(9(12)15-2)7(10)8(5)11(13)14/h3-4H,1-2H3 |
InChI-Schlüssel |
YNBXRNUWQKSSEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















